3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide,monohydrochloride
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Overview
Description
3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro-substituted benzamide and a cyclohexyl group with a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a cyclohexylamine derivative.
Methylation: The final step involves the methylation of the amino group on the cyclohexyl ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation reactions.
Amines: Resulting from reduction of the benzamide core.
Substituted Benzamides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Shares the benzamide core but lacks the cyclohexyl and methylamino groups.
N-methylcyclohexylamine: Contains the cyclohexyl and methylamino groups but lacks the benzamide core.
Uniqueness
3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride is unique due to the combination of its dichloro-substituted benzamide core and the cyclohexyl group with a methylamino substituent
Properties
IUPAC Name |
3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O.ClH/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11;/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEJHUPWOHWUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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